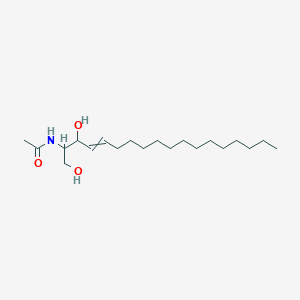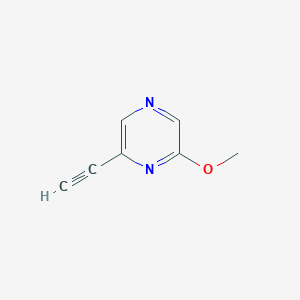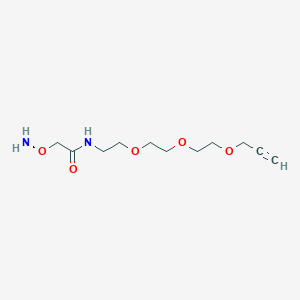
Boc-Aminooxyacetamide-PEG3-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Aminooxyacetamide-PEG3-azide: is a chemical compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is widely used in the field of click chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound contains an azide group, which makes it suitable for various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic chemical precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of azide and alkyne groups in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a catalyst and proceeds through the strain in the alkyne group, leading to the formation of a triazole ring.
Common Reagents and Conditions:
CuAAC: Copper(I) bromide (CuBr), sodium ascorbate, and a suitable solvent (e.g., water or organic solvents).
SPAAC: No catalyst is required, but the reaction is typically performed in an organic solvent.
Major Products Formed:
Triazole Derivatives: The major product of both CuAAC and SPAAC reactions is a triazole ring, which is a stable and biologically relevant structure.
Applications De Recherche Scientifique
Chemistry: Boc-Aminooxyacetamide-PEG3-azide is extensively used in click chemistry for the synthesis of complex molecules, including PROTACs, which are designed to target specific proteins for degradation. Biology: The compound is used in biological studies to label and track biomolecules, as well as in the development of bioconjugates. Medicine: It plays a crucial role in drug discovery and development, particularly in the design of targeted therapies. Industry: The compound is utilized in the production of various chemical products, including polymers and advanced materials.
Molecular Targets and Pathways Involved:
Proteolysis Targeting Chimeras (PROTACs): this compound is used to link a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome pathway.
Comparaison Avec Des Composés Similaires
Boc-Aminooxy-PEG2-azide: A similar compound with a shorter PEG chain.
Boc-Aminooxy-PEG4-azide: A similar compound with a longer PEG chain.
Uniqueness: Boc-Aminooxyacetamide-PEG3-azide is unique due to its optimal chain length, which provides a balance between solubility and reactivity, making it highly suitable for various applications in click chemistry and drug development.
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOAGGYIWOYXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-[2-(cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-4-piperidin-4-yl-1H-pyridine-3-carbonitrile;hydrochloride](/img/structure/B8114600.png)

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)
![9-Phenylmethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B8114615.png)
![2-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol](/img/structure/B8114629.png)


![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)




